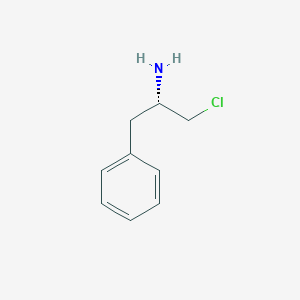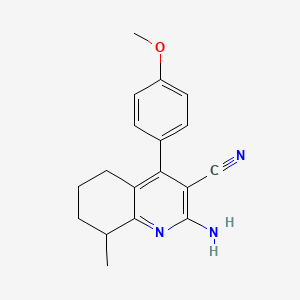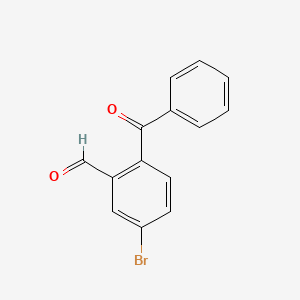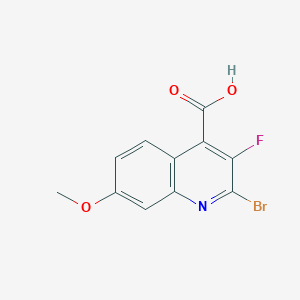![molecular formula C37H36N4O9 B11834450 {4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)
{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Val-Ala-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs specifically to cancer cells. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, valine (Val), alanine (Ala), para-aminobenzyloxycarbonyl (PAB), and para-nitrophenyl (PNP) ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The Fmoc group is used to protect the amino group of valine, while the carboxyl group is activated using a coupling reagent to form a peptide bond with alanine. The PAB group is then introduced, followed by the attachment of the PNP ester. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of Fmoc-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Fmoc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The Fmoc group can be removed under basic conditions to expose the free amine group for further conjugation.
Hydrolysis: The PNP ester can be hydrolyzed to release the active drug in the target cell.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the PNP ester.
Major Products Formed
Fmoc Deprotection: The major product is the free amine of valine.
Hydrolysis: The major product is the active drug released from the PNP ester.
科学的研究の応用
Fmoc-Val-Ala-PAB-PNP is widely used in scientific research, particularly in the development of ADCs for targeted cancer therapy. Its cleavable nature allows for the controlled release of cytotoxic drugs within cancer cells, minimizing damage to healthy tissues . Additionally, it is used in the study of protease activity and the development of enzyme-responsive drug delivery systems.
作用機序
The mechanism of action of Fmoc-Val-Ala-PAB-PNP involves its cleavage by specific enzymes, such as cathepsin B, which is overexpressed in cancer cells. Upon cleavage, the PNP ester is hydrolyzed, releasing the active drug within the target cell. This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity .
類似化合物との比較
Similar Compounds
Fmoc-Val-Cit-PABC-PNP: Another cleavable linker used in ADCs, known for its stability and efficient drug release.
Fmoc-Val-Ala-PABC-PNP: Similar to Fmoc-Val-Ala-PAB-PNP but with different linker chemistry.
Uniqueness
Fmoc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its efficient release of the active drug. Its structure allows for precise control over drug delivery, making it a valuable tool in targeted cancer therapy .
特性
分子式 |
C37H36N4O9 |
|---|---|
分子量 |
680.7 g/mol |
IUPAC名 |
[4-[[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C37H36N4O9/c1-22(2)33(39-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)40(23(3)34(38)42)25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H2,38,42)(H,39,44)/t23-,33-/m0/s1 |
InChIキー |
QJUKCRRILOLECU-WYOOIXGGSA-N |
異性体SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C)C(=O)N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)


![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)




![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)

